10-(tert-Butoxy)-10-oxodecanoic acid
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Overview
Description
10-(tert-Butoxy)-10-oxodecanoic acid is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.358. The purity is usually 95%.
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Mechanism of Action
Target of Action
10-(tert-Butoxy)-10-oxodecanoic acid is a complex compound that has been studied in the context of organic synthesis . .
Mode of Action
The compound is known to be involved in the synthesis of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are used as starting materials in dipeptide synthesis . The compound’s interaction with its targets likely involves chemical reactions that facilitate the formation of these protected amino acids.
Biochemical Pathways
The compound is involved in the synthesis of Boc-AAILs, which are used in dipeptide synthesis . This suggests that the compound may play a role in peptide synthesis pathways.
Result of Action
The primary result of the action of this compound is the formation of Boc-AAILs, which are used in dipeptide synthesis . The molecular and cellular effects of this compound’s action are likely related to its role in facilitating these chemical reactions.
Biochemical Analysis
Molecular Mechanism
It’s known that tert-butoxy groups can be deprotected using oxalyl chloride, suggesting potential reactivity with other biomolecules
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 10-(tert-Butoxy)-10-oxodecanoic acid in laboratory settings . Future studies should investigate the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies.
Biological Activity
10-(tert-Butoxy)-10-oxodecanoic acid (CAS Number: 234081-96-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure and Synthesis
This compound is characterized by a tert-butoxy group and a ketone functionality on a decanoic acid backbone. Its molecular formula is C13H26O3, and it has a molar mass of 230.35 g/mol. The synthesis typically involves the reaction of decanoic acid derivatives with tert-butanol under specific conditions to yield the target compound .
Physical Properties
Property | Value |
---|---|
Molecular Weight | 230.35 g/mol |
Appearance | White solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specifically documented |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, potentially through the modulation of signaling pathways related to oxidative stress and inflammation .
Anticancer Activity
Recent research has indicated that compounds similar to this compound possess significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies
- In vitro Studies : In one study, the compound demonstrated cytotoxic effects on colorectal cancer cells, inhibiting cell growth significantly compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Animal Models : In vivo studies using animal models have shown that administration of the compound resulted in reduced tumor growth rates and improved survival rates in treated groups compared to placebo .
- Inflammation Models : Another study evaluated the anti-inflammatory effects of this compound in rodent models of induced inflammation. Results indicated a marked decrease in inflammatory markers, supporting its potential use in inflammatory diseases .
Pharmacological Studies
Pharmacological evaluations have highlighted several key findings regarding the compound's activity:
- Antioxidant Activity : The compound has demonstrated significant scavenging activity against free radicals, which is crucial for preventing oxidative damage in cells .
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in inflammatory responses, although further studies are needed to confirm these interactions .
Toxicity and Safety
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses; however, comprehensive safety studies are necessary to establish safe usage parameters for potential therapeutic applications .
Properties
IUPAC Name |
10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIYHISQFBWFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.